3-(2,6-Dichlorophenyl)pentanedioic acid
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Overview
Description
3-(2,6-Dichlorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10Cl2O4 and a molecular weight of 277.1 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a pentanedioic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-(2,6-Dichlorophenyl)pentanedioic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Safety and Hazards
Safety data sheets suggest that personal protective equipment should be worn when handling 3-(2,6-Dichlorophenyl)pentanedioic acid . It’s important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenyl)pentanedioic acid typically involves the reaction of 2,6-dichlorobenzene with malonic acid derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dichlorophenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-(2,4-Dichlorophenyl)pentanedioic acid
- 3-(2,5-Dichlorophenyl)pentanedioic acid
- 3-(3,4-Dichlorophenyl)pentanedioic acid
Comparison: While these compounds share a similar pentanedioic acid backbone, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical properties and reactivity. 3-(2,6-Dichlorophenyl)pentanedioic acid is unique due to the specific positioning of the chlorine atoms, which can affect its binding affinity and reactivity in various chemical reactions .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVXTGEZBFYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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